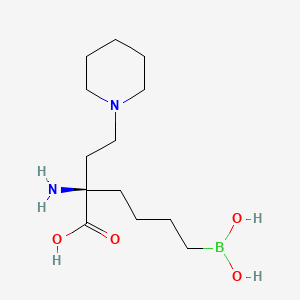
Asenapine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asenapine hydrochloride is an atypical antipsychotic medication primarily used to treat schizophrenia and acute mania associated with bipolar disorder . It belongs to the dibenzo-oxepino pyrrole class and is known for its strong antagonistic activity at serotonin (5HT2A) and dopamine (D2) receptors . This compound is administered sublingually or via a transdermal patch due to its extensive first-pass metabolism when taken orally .
Wissenschaftliche Forschungsanwendungen
Asenapine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of dibenzo-oxepino pyrrole derivatives.
Biology: Research focuses on its effects on neurotransmitter systems and receptor binding studies.
Industry: It is used in the development of sublingual and transdermal drug delivery systems.
Wirkmechanismus
Asenapine hydrochloride exerts its effects through strong antagonistic activity at serotonin (5HT2A) and dopamine (D2) receptors . This dual antagonism enhances dopamine and acetylcholine efflux in the brain, which helps improve cognitive function and reduce negative symptoms in patients with schizophrenia . Additionally, this compound has antagonistic activity at histamine and adrenergic receptors, contributing to its sedative effects .
Safety and Hazards
Studies have shown that older adults with dementia who take antipsychotics such as asenapine have an increased risk of death during treatment . The most frequently reported adverse events with asenapine are somnolence, akathisia and oral hypoesthesia . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling asenapine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of asenapine hydrochloride involves multiple steps, starting from 2-chloro-5-nitrobenzaldehyde . The key steps include:
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the dibenzo-oxepino pyrrole structure.
Chlorination: The compound is chlorinated to introduce the chlorine atom at the desired position.
Methylation: The final step involves methylation to obtain asenapine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Processing: Using large reactors to carry out the reduction, cyclization, chlorination, and methylation steps.
Purification: The product is purified using crystallization and filtration techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Asenapine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Asenapine can be oxidized to form various metabolites.
Reduction: The nitro group in the precursor is reduced to an amine during synthesis.
Substitution: Chlorination and methylation are key substitution reactions in its synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Chlorine gas and methyl iodide are used for chlorination and methylation, respectively.
Major Products Formed
The major products formed from these reactions include this compound and its various metabolites, which are primarily formed through oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Risperidone: Another atypical antipsychotic with similar serotonin and dopamine receptor antagonism.
Olanzapine: Known for its efficacy in treating schizophrenia and bipolar disorder, with a similar receptor binding profile.
Quetiapine: Used for similar indications but has a different side effect profile.
Uniqueness
Asenapine hydrochloride is unique due to its sublingual and transdermal formulations, which bypass extensive first-pass metabolism and improve bioavailability . Its strong antagonistic activity at serotonin and dopamine receptors, combined with its effects on histamine and adrenergic receptors, makes it effective in treating a wide range of psychiatric symptoms .
Eigenschaften
IUPAC Name |
(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO.ClH/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;/h2-8,14-15H,9-10H2,1H3;1H/t14-,15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJQDKSEIVVULU-CTHHTMFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678678 |
Source


|
| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1412458-61-7 |
Source


|
| Record name | (3aS,12bS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1-{[2-(5-Fluoro-1h-Indol-4-Yl)-4-(Morpholin-4-Yl)pyrido[3,2-D]pyrimidin-6-Yl]methyl}piperidin-4-Yl)propan-2-Ol](/img/structure/B1139148.png)









